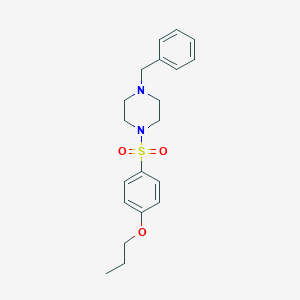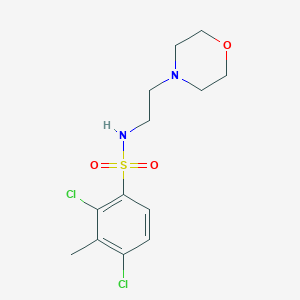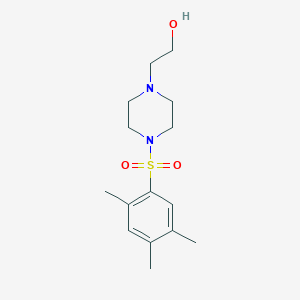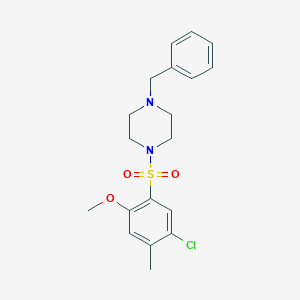
1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by various substitution reactions to add the different functional groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The piperazine ring in the molecule provides a basic character. The sulfonyl group is a good leaving group, and the presence of the benzyl group and the chloro-methoxy-methylphenyl group can have significant effects on the reactivity and properties of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the piperazine ring could participate in substitution reactions, and the sulfonyl group could be replaced by nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its benzylic and piperazine components make it a versatile candidate for reactions involving nucleophilic substitution or as a ligand in transition-metal catalysis . The sulfonyl group, in particular, could be useful in Suzuki coupling reactions , which are pivotal in constructing carbon-carbon bonds .
Pharmacology
Pharmacologically, the piperazine moiety is known to be a part of many drug molecules , especially those acting on the central nervous system. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for neurological conditions due to the presence of the piperazine ring, which is often seen in psychoactive drugs .
Biochemistry
In biochemistry, the compound’s ability to interact with various biological molecules could be explored. For instance, its sulfonyl group could be used to study protein binding or inhibition, potentially leading to the development of new enzymatic inhibitors or probes for biochemical pathways .
Chemical Engineering
From a chemical engineering perspective, this compound could be used in the development of novel materials or chemical processes . Its structural properties might make it suitable as a monomer for creating new polymers with specific characteristics like increased durability or chemical resistance .
Materials Science
In materials science, the compound could be utilized in the creation of advanced functional materials . Its molecular structure could lend itself to the formation of organic semiconductors or photoactive layers in solar cells, contributing to the advancement of renewable energy technologies .
Medicinal Chemistry
Lastly, in medicinal chemistry, the compound’s structure could be modified to enhance its pharmacokinetic properties . It could be used to design prodrugs that improve drug delivery, or to increase the selectivity and potency of pharmacological agents targeting specific receptors or enzymes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCLFGGRDIYRKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)
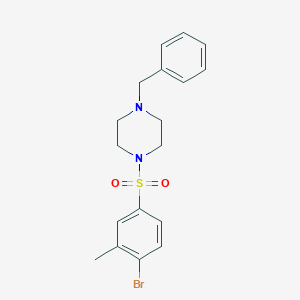
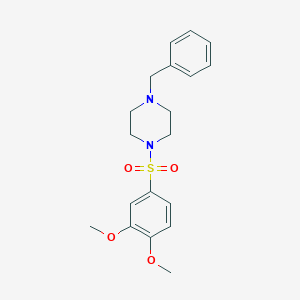

![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)




